molecular formula C5H7N3O B009642 3-Methyl-2-pyrazinamine 1-oxide CAS No. 103965-75-9

3-Methyl-2-pyrazinamine 1-oxide

Cat. No. B009642
M. Wt: 125.13 g/mol
InChI Key: GCWLMIIVTIHVBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-pyrazinamine 1-oxide, also known as MPPO, is a chemical compound that has been widely used in scientific research. It is a potent oxidizing agent that has been studied for its ability to induce oxidative stress in cells.

Mechanism Of Action

3-Methyl-2-pyrazinamine 1-oxide induces oxidative stress in cells by generating reactive oxygen species (ROS) such as hydrogen peroxide and hydroxyl radicals. ROS can cause damage to cellular components such as DNA, proteins, and lipids, leading to cell death. 3-Methyl-2-pyrazinamine 1-oxide has been shown to selectively induce apoptosis in cancer cells while sparing normal cells.

Biochemical And Physiological Effects

3-Methyl-2-pyrazinamine 1-oxide has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 3-Methyl-2-pyrazinamine 1-oxide has also been shown to decrease the expression of pro-inflammatory cytokines, which play a role in various diseases such as arthritis and asthma.

Advantages And Limitations For Lab Experiments

3-Methyl-2-pyrazinamine 1-oxide has several advantages for lab experiments. It is a potent oxidizing agent that can induce oxidative stress in cells at low concentrations. It is also relatively stable and easy to handle. However, 3-Methyl-2-pyrazinamine 1-oxide has some limitations. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other antioxidants or oxidants in the cell culture medium.

Future Directions

For the study of 3-Methyl-2-pyrazinamine 1-oxide include the development of 3-Methyl-2-pyrazinamine 1-oxide-based therapies and the study of its molecular mechanisms.

Synthesis Methods

3-Methyl-2-pyrazinamine 1-oxide is synthesized by reacting 2-methylpyrazine with hydrogen peroxide in the presence of a catalyst. The reaction yields 3-Methyl-2-pyrazinamine 1-oxide as a white crystalline solid, which can be purified by recrystallization.

Scientific Research Applications

3-Methyl-2-pyrazinamine 1-oxide has been used in various scientific research studies due to its ability to induce oxidative stress in cells. It has been studied for its potential as an anticancer agent, as well as its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. 3-Methyl-2-pyrazinamine 1-oxide has also been used in studies on cardiovascular diseases, diabetes, and inflammation.

properties

CAS RN

103965-75-9

Product Name

3-Methyl-2-pyrazinamine 1-oxide

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

1-hydroxy-3-methylpyrazin-2-imine

InChI

InChI=1S/C5H7N3O/c1-4-5(6)8(9)3-2-7-4/h2-3,6,9H,1H3

InChI Key

GCWLMIIVTIHVBD-UHFFFAOYSA-N

SMILES

CC1=NC=CN(C1=N)O

Canonical SMILES

CC1=NC=CN(C1=N)O

synonyms

Pyrazinamine, 3-methyl-, 1-oxide (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.